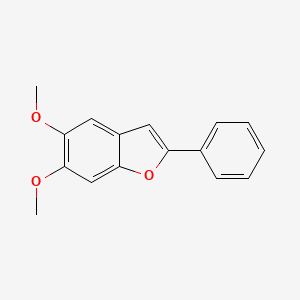

5,6-Dimethoxy-2-phenyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111248-54-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

5,6-dimethoxy-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C16H14O3/c1-17-15-9-12-8-13(11-6-4-3-5-7-11)19-14(12)10-16(15)18-2/h3-10H,1-2H3 |

InChI Key |

IVRVAQVJIGHDEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 2 Phenyl 1 Benzofuran and Analogues

Classical and Conventional Synthetic Routes to the Benzofuran (B130515) Core

Traditional methods for synthesizing the benzofuran ring system often rely on intramolecular cyclization reactions of appropriately substituted phenolic precursors. These routes, while foundational, sometimes require harsh reaction conditions.

A cornerstone in classical benzofuran synthesis involves the cyclization of ortho-hydroxyaryl ketones. These methods typically proceed via condensation followed by cyclodehydration.

Perkin Rearrangement: Historically, benzofurans were first synthesized by Perkin from coumarins. jocpr.com

Reaction with α-Haloketones: A common early method involved the reaction of salicylaldehyde (B1680747) or o-hydroxyacetophenones with α-haloketones to build the furan (B31954) ring. nih.gov

Cyclodehydration of α-Aryloxy Ketones: The intramolecular cyclodehydration of α-aryloxy ketones is a direct approach to forming the benzofuran ring. For instance, 2-methoxydeoxybenzoins can be cyclized to 2-arylbenzofurans in high yields using reagents like 48% hydrobromic acid (HBr). nih.gov This reaction is also achievable using catalysts such as Iridium(III) complexes. organic-chemistry.org

McMurry Reaction: Low-valent titanium, generated from TiCl₃ and a reducing agent, can promote the intramolecular reductive coupling of ketoesters derived from the acylation of o-hydroxyacetophenones, yielding benzofurans in a process related to the McMurry reaction. jocpr.com

| Starting Material | Key Reagent/Reaction Type | Product Type | Reference |

|---|---|---|---|

| o-Hydroxyacetophenones / Salicylaldehyde | α-Haloketones | Substituted Benzofurans | nih.gov |

| 2-Methoxydeoxybenzoins | 48% HBr (Cyclodehydration) | 2-Arylbenzofurans | nih.gov |

| Ketoesters of o-hydroxyacetophenone | Low-valent titanium (McMurry Reaction) | Substituted Benzofurans | jocpr.com |

A specific and effective route to dimethoxy-substituted benzofuranones involves the reaction of dimethoxyphenols with chloroacetonitrile (B46850). This multi-step, one-pot synthesis is crucial for creating the core structure of many biologically active derivatives.

The synthesis of 5,6-dimethoxybenzofuran-3(2H)-one begins with 3,4-dimethoxyphenol. nih.gov The process involves a reaction with chloroacetonitrile, followed by treatment with hydrochloric acid (HCl) and subsequent ring closure to yield the desired benzofuranone scaffold. nih.gov This ketone can then undergo further condensation reactions, for example, with pyridine-4-carboxaldehyde, to introduce additional functionalities. nih.gov

Similarly, 2-hydroxyarylacetonitriles can serve as precursors for 2-arylbenzofurans through a palladium-catalyzed tandem reaction with sodium sulfinates, which involves desulfinative addition and intramolecular annulation. nih.gov

Modern and Catalytic Approaches for Benzofuran Ring Formation

To overcome the limitations of classical methods, modern organic synthesis has focused on transition metal-catalyzed reactions. nih.govacs.orggonzaga.eduebay.com These approaches offer milder reaction conditions, greater functional group tolerance, and higher efficiency in constructing the benzofuran ring.

A wide array of transition metals have been employed to catalyze the formation of benzofurans, each offering unique advantages in terms of reactivity and selectivity. nih.govacs.org Palladium and copper are among the most extensively used, but rhodium, nickel, iron, and iridium also play significant roles. nih.govorganic-chemistry.orgacs.orgacs.org

The Sonogashira coupling reaction is a powerful and widely adopted method for benzofuran synthesis. wikipedia.org The typical strategy involves a palladium-catalyzed cross-coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization (heteroannulation) to form the furan ring. acs.orgnih.gov Copper(I) is often used as a co-catalyst. researchgate.netorganic-chemistry.org

This methodology allows for the one-pot synthesis of 2-substituted and 2,3-disubstituted benzofurans from readily available starting materials. acs.orgnih.gov For example, 2-iodophenols can be coupled with terminal acetylenes and aryl iodides in a one-pot, three-component reaction to afford highly substituted benzofurans in good to excellent yields, with microwave irradiation often used to shorten reaction times. nih.gov This approach tolerates a wide range of functional groups, enabling the synthesis of complex molecules. acs.org A specific example is the synthesis of 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde, which is achieved by coupling 5-iodo vanillin (B372448) with phenylacetylene (B144264) using a palladium catalyst and copper(I) iodide as a co-catalyst. jocpr.com

| Starting Materials | Catalyst System | Key Features | Product | Reference |

|---|---|---|---|---|

| 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Palladium catalyst, Copper(I) co-catalyst | One-pot, three-component synthesis; Microwave-assisted | 2,3-Disubstituted Benzofurans | nih.gov |

| 2-Halophenols, Terminal Alkynes | [Pd(η3-C3H5)Cl]2, Tetraphosphine ligand | One-pot process with low catalyst loading | Substituted Benzofurans | acs.org |

| 5-Iodo vanillin, Phenylacetylene | Pd-catalyst, Cu(I) iodide | Coupling followed by cyclization | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | jocpr.com |

| Terminal Alkynes, 2-Iodophenols | (PPh₃)PdCl₂, Copper iodide | Intramolecular cyclization post-coupling | Benzofuran derivatives | nih.govacs.org |

Beyond the Sonogashira reaction, various other metal-catalyzed cyclizations provide efficient pathways to benzofurans.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for reactions other than Sonogashira coupling. For instance, the oxidative cyclization of o-cinnamyl phenols, formed in situ from phenols and cinnamyl alcohols, yields 2-benzyl benzofurans. nih.gov Another advanced method is the palladium-catalyzed annulation reaction between alkenyl ethers and alkynyl oxime ethers to produce polycyclic dihydrobenzofurans. nih.govrsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective and economical alternatives to palladium. They can mediate the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the benzofuran ring. acs.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide have also been developed as a green and environmentally benign approach. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel transformations. For example, rhodium-mediated transfer of a vinylene unit between a vinyl carbonate and a salicylic (B10762653) acid derivative has been used to synthesize C4-substituted benzofurans. nih.govacs.org Rhodium catalysis is also employed in the one-pot synthesis of benzofuran-3(2H)-ones from salicylaldehydes, alcohols, and cyclopropanols. nih.govrsc.org

Iron-Catalyzed Reactions: As an earth-abundant and non-precious metal, iron has gained attention in catalysis. One-pot processes using iron(III) to catalyze the regioselective halogenation of an aryl ketone, followed by an iron- or copper-catalyzed intramolecular O-arylation, provide an efficient route to various benzofuran analogues. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts have been utilized to activate nucleophilic addition reactions within molecules, leading to the formation of benzofuran derivatives in noteworthy yields. nih.govacs.org

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative Annulation | o-Cinnamyl phenols | nih.gov |

| Copper (Cu) | Intramolecular O-arylation | 1-(2-Haloaryl)ketones | acs.org |

| Rhodium (Rh) | Vinylene Transfer / One-pot synthesis | Vinyl carbonates, Salicylic acid derivatives / Salicylaldehydes, Alcohols | nih.govacs.orgnih.govrsc.org |

| Iron (Fe) | Halogenation / O-arylation | 1-Arylketones | acs.org |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | Various precursors | nih.govacs.org |

| Iridium (Ir) | Cyclodehydration | α-Aryloxy ketones | organic-chemistry.org |

Metal-Free and Organocatalytic Synthetic Approaches

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods for benzofuran synthesis to avoid the use of toxic and expensive transition metals. nih.govnih.gov These approaches often rely on the use of readily available and environmentally benign catalysts.

One notable metal-free approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents. organic-chemistry.org For instance, the use of (diacetoxyiodo)benzene, either in stoichiometric amounts or as a catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid, has proven effective for this transformation. organic-chemistry.org

Base-mediated synthesis provides another avenue for constructing the benzofuran core without transition metals. nih.gov For example, potassium tert-butoxide has been used to catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones. nih.gov Furthermore, Brønsted acids have been employed to promote the condensation reaction between phenols and nitrovinyl-substituted indoles to yield benzofuran derivatives. nih.gov Some protocols have even achieved catalyst-free synthesis by reacting substituted salicylaldehydes with chloroacetonitrile, followed by reaction with anilines. nih.gov

Organocatalysis, utilizing small organic molecules as catalysts, has also emerged as a powerful tool. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the intramolecular hydroacylation for the synthesis of α-phenyl benzofuran-3(2H)-one. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. nih.govijpsjournal.com This technology has been successfully applied to the synthesis of benzofuran derivatives, including those with substitution patterns similar to 5,6-Dimethoxy-2-phenyl-1-benzofuran.

A notable application is the microwave-assisted, one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. nih.gov This method allows for the rapid assembly of complex benzofurans from simple starting materials like 2-iodophenols, terminal acetylenes, and aryl halides. nih.gov The use of microwave irradiation in these reactions often leads to significantly shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govijpsjournal.com

Microwave assistance has also been utilized in the synthesis of benzofuran-3(2H)-ones. nih.gov This approach provides a rapid and efficient means to produce these important dihydrobenzofuranone intermediates. nih.gov The optimization of reaction conditions under microwave irradiation, such as solvent, temperature, and catalyst loading, is crucial for achieving high yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.govijpsjournal.com |

| Yields | Often moderate | Generally higher nih.govijpsjournal.com |

| Purity | May require extensive purification | Often cleaner products nih.gov |

| Energy Consumption | Higher | Lower |

| Scalability | Can be challenging | Amenable to library synthesis nih.gov |

Targeted Synthesis of this compound and Its Core Precursors

The specific synthesis of this compound and its key precursors often involves multi-step sequences that build upon the fundamental benzofuran synthesis methodologies.

A common precursor for the synthesis of 5,6-dimethoxy substituted benzofurans is 5,6-dimethoxybenzofuran-3(2H)-one. A conventional synthesis of this intermediate starts from 3,4-dimethoxyphenol. nih.govnih.gov The phenol (B47542) is first reacted with chloroacetonitrile in the presence of a Lewis acid like zinc chloride to form an iminium intermediate. nih.gov Subsequent hydrolysis with hydrochloric acid yields 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. nih.gov Finally, intramolecular cyclization of this ketone using a base such as sodium acetate (B1210297) furnishes 5,6-dimethoxybenzofuran-3(2H)-one. nih.govnih.gov

Another approach to a related core structure, 4,6-dihydroxy-3(2H)-benzofuranone, involves the Friedel-Crafts acylation of phloroglucinol (B13840) with chloroacetyl chloride, followed by a base-catalyzed cyclization. google.com

Recent research has uncovered novel synthetic strategies involving substituent migration to create highly substituted benzofurans. tus.ac.jprsc.orgresearchgate.netnih.gov One such method involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride. tus.ac.jpresearchgate.net This reaction proceeds through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which is followed by the migration of a substituent from the ortho position to an adjacent position on the phenolic ring. tus.ac.jprsc.orgresearchgate.net This strategy allows for the synthesis of multi-aryl-substituted and even fully substituted benzofurans, which can be challenging to access through traditional methods. tus.ac.jprsc.orgresearchgate.net This innovative approach opens up new possibilities for creating complex benzofuran structures. tus.ac.jp

Advanced Purification and Isolation Techniques in Benzofuran Synthesis Research

The choice of solvent and stationary phase is crucial for achieving good separation. In some cases, the crude reaction mixture is first subjected to a work-up procedure, which may involve extraction and washing, before chromatographic purification. The final isolated product is often characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity. unila.ac.id For solid compounds, recrystallization can be an effective final purification step. beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide essential information. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting patterns) caused by neighboring protons. For 5,6-Dimethoxy-2-phenyl-1-benzofuran, one would expect to see signals corresponding to the protons on the phenyl group, the benzofuran (B130515) core, and the two methoxy (B1213986) groups. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Despite the utility of this technique, specific chemical shift and coupling constant data for this compound are not present in the available search results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. researchgate.netfarmaciajournal.com Correlation Spectroscopy (COSY) would establish proton-proton couplings, identifying adjacent protons. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. researchgate.netfarmaciajournal.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule and confirm the placement of substituents like the phenyl and methoxy groups. researchgate.netekb.eg While these techniques are routinely used for characterizing benzofuran derivatives, specific 2D NMR data for this compound could not be located. researchgate.netekb.eg

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through its fragmentation pattern. libretexts.org Upon ionization, the molecule (molecular ion) breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific structure. For this compound, MS would confirm the molecular formula (C₁₆H₁₄O₃) by identifying the molecular ion peak. The fragmentation would likely involve cleavages characteristic of ethers and aromatic systems. libretexts.org However, a specific mass spectrum or a detailed fragmentation analysis for this compound is not available in the search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the functional groups and electronic properties of a molecule. Infrared (IR) spectroscopy identifies the types of chemical bonds present by measuring their vibration frequencies. For this compound, characteristic absorption bands for C-O ether linkages, aromatic C=C bonds, and C-H bonds would be expected. materialsciencejournal.org Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system of the molecule. materialsciencejournal.org The benzofuran core fused with the phenyl group constitutes a significant chromophore that would absorb light in the UV region. Specific absorption maxima (λ_max) and characteristic IR frequencies for this compound were not found in the provided search information.

X-ray Crystallography for Solid-State Structure Determination

While extensive research exists on the computational analysis of various benzofuran derivatives using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), no dedicated studies with the required data tables for geometry optimization, electronic structure, vibrational spectra simulation, NMR chemical shift prediction, Natural Bond Orbital (NBO) analysis, or excited-state properties for this compound could be located.

The available scientific literature that employs these computational techniques tends to focus on more complex benzofuran structures, often those with specific biological activities or novel synthetic pathways. Therefore, it is not possible to generate the requested article with scientifically accurate, detailed findings and data tables that adhere strictly to the subject compound.

Theoretical and Computational Chemistry Studies of 5,6 Dimethoxy 2 Phenyl 1 Benzofuran

Molecular Modeling and Dynamics Simulations of 5,6-Dimethoxy-2-phenyl-1-benzofuran

Theoretical and computational chemistry studies, particularly molecular modeling and dynamics simulations, provide invaluable insights into the behavior of this compound at the molecular level. These in silico methods allow for the exploration of its conformational landscape, interactions with biological targets, and the elucidation of structural features crucial for its activity.

Molecular dynamics (MD) simulations, a powerful computational technique, have been employed to study the dynamic behavior of various benzofuran (B130515) derivatives. researchgate.netacs.orgrug.nlnih.gov These simulations can reveal information about the stability of the compound when interacting with a biological target, such as a protein's binding site. acs.org By simulating the movements of atoms over time, researchers can observe how the molecule adapts its conformation and interacts with its environment, providing a deeper understanding of its mechanism of action. rug.nlmdpi.com

Intermolecular Interactions and Binding Mode Analysis (e.g., Hydrogen Bonding)

The analysis of intermolecular interactions is crucial for understanding how this compound binds to its biological targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, dictate the affinity and specificity of the compound.

Studies on related 5,6-dimethoxybenzofuranone derivatives have shed light on potential binding modes. For example, in the interaction of a 5,6-dimethoxybenzofuranone derivative with acetylcholinesterase, the benzofuranone fragment was accommodated in the peripheral anionic site (PAS) through π-π stacking with the indole (B1671886) moiety of a tryptophan residue. This interaction was further stabilized by a hydrogen bond between the 6-methoxy group and a tyrosine residue. nih.gov This highlights the potential role of the dimethoxy substitution in forming key hydrogen bonds.

The phenyl group at the C-2 position is also a significant contributor to binding. In various 2-arylbenzofuran derivatives, this phenyl ring has been shown to engage in hydrophobic interactions and π-π stacking with amino acid residues within the binding pockets of enzymes like cyclooxygenase-2 (COX-2). nih.gov The planarity and aromatic nature of the benzofuran core itself are also key determinants in these interactions. nih.gov

A recent study on 3-(5,6-Dimethoxy-2-phenylbenzofuran-3-yl)-1H-indole, a closely related structure, further supports the relevance of this scaffold in interacting with biological targets, although the primary focus of the study was on its synthesis. mdpi.com The binding modes of various benzofuran derivatives have been extensively studied through molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. These studies consistently highlight the importance of the benzofuran core and its substituents in forming stable complexes with target proteins. researchgate.netnih.gov

Below is a table summarizing the types of intermolecular interactions observed in studies of related benzofuran compounds, which can be inferred as potential interactions for this compound.

| Interaction Type | Interacting Moiety on Benzofuran | Potential Interacting Residues in Proteins |

| Hydrogen Bonding | Methoxy (B1213986) groups, Oxygen atom of the furan (B31954) ring | Serine, Tyrosine, Aspartate, Histidine |

| π-π Stacking | Benzofuran ring system, Phenyl ring | Tryptophan, Tyrosine, Phenylalanine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Benzofuran core | Valine, Leucine, Isoleucine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in designing new, more potent molecules. nih.gov

QSAR Studies

2D-QSAR models have been successfully developed for various classes of benzofuran derivatives. For instance, a statistically significant 2D-QSAR model was created for a series of benzofuran-based vasodilators, identifying key molecular descriptors that influence their biological activity. researchgate.net Such models use physicochemical, topological, and electronic descriptors to build a mathematical relationship with the observed activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov While a specific QSAR model for this compound was not found, the successful application to related structures suggests its feasibility. researchgate.netmdpi.comresearchgate.netsemanticscholar.org

The general approach for a 2D-QSAR study on a series of 2-phenyl-1-benzofuran derivatives would involve the following steps:

Data Set Preparation : A series of compounds with varying substituents and their corresponding biological activities (e.g., IC50 values) are collected. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series.

Model Development : Statistical methods like multiple linear regression (MLR) are used to build a correlation between the descriptors and the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

Below is a hypothetical table illustrating the kind of data that would be used in a QSAR study of this compound derivatives.

| Compound | Substituent (R) | Log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| 1 | H | 5.2 | 4.1 | 85.3 |

| 2 | 4-Cl | 5.8 | 4.8 | 90.1 |

| 3 | 4-CH3 | 5.5 | 4.5 | 89.9 |

| 4 | 4-OCH3 | 5.7 | 4.0 | 91.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.netsemanticscholar.org

Pharmacophore models have been developed for various benzofuran derivatives to understand their interaction with different biological targets. For example, a pharmacophore model for benzofuran-acetamide derivatives identified key features for their anticonvulsant activity. researchgate.net Similarly, a pharmacophore model for 2-phenylbenzofuran (B156813) derivatives as butyrylcholinesterase inhibitors has been proposed. researchgate.net A study on phenyl-benzofuran carboxylic acid derivatives as CLC-K channel inhibitors also led to the establishment of a pharmacophore model for the development of new drugs. nih.gov

A typical pharmacophore model for a 2-phenyl-1-benzofuran derivative might include:

An aromatic ring feature corresponding to the phenyl group.

One or more hydrophobic features associated with the benzofuran core.

Hydrogen bond acceptor features from the methoxy groups and the furan oxygen.

These models are valuable for virtual screening of large compound databases to identify new potential lead compounds with the desired biological activity. semanticscholar.org

Mechanistic Investigations of 5,6 Dimethoxy 2 Phenyl 1 Benzofuran S Biological Activity in Vitro and Cellular Studies

Enzymatic Inhibition Profiles and Mechanisms

The benzofuran (B130515) scaffold, particularly with a 2-phenyl substitution, has proven to be a versatile framework for designing potent enzyme inhibitors. The dimethoxy substitution at the 5- and 6-positions often plays a crucial role in enhancing this inhibitory activity.

Cholinesterase inhibitors are critical for the management of Alzheimer's disease, as they increase acetylcholine (B1216132) levels in the brain. nih.govacs.org Research has focused on dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as this may offer a more comprehensive therapeutic effect. nih.gov

Derivatives based on the 5,6-dimethoxybenzofuranone core have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. nih.govheraldopenaccess.us For instance, a series of 5,6-dimethoxybenzofuran-3(2H)-one derivatives were designed as dual inhibitors. nih.gov One such analog, which combines the 5,6-dimethoxy benzofuranone structure with a substituted benzylpyridinium bromide, demonstrated potent AChE inhibitory activity with an IC50 value of 52 nM and moderate inhibition of BuChE with an IC50 of 1620 nM. heraldopenaccess.us The 5,6-dimethoxy substitution on the benzofuran ring is considered important for affinity towards these enzymes. nih.gov

Similarly, the core structure of donepezil, a well-known AChE inhibitor, features a 5,6-dimethoxy-1-oxoindan moiety, which is structurally related to the benzofuran core. nih.gov The derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent and selective AChE inhibitor with an IC50 of 5.7 nM, showing 1250 times greater selectivity for AChE over BuChE. nih.gov This highlights the significance of the 5,6-dimethoxy substitution pattern for potent and selective cholinesterase inhibition.

Table 1: Cholinesterase Inhibition by 5,6-Dimethoxy-2-phenyl-1-benzofuran Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analog | Target Enzyme | IC50 (nM) | Selectivity (SI) | Reference |

|---|---|---|---|---|

| 5,6-dimethoxy benzofuranone-benzylpyridinium hybrid (Analog 77) | AChE | 52 | 31 (over BuChE) | heraldopenaccess.us |

| 5,6-dimethoxy benzofuranone-benzylpyridinium hybrid (Analog 77) | BuChE | 1620 | - | heraldopenaccess.us |

The therapeutic reach of 2-phenyl-1-benzofuran derivatives extends beyond cholinesterases to a variety of other enzymes implicated in diseases like diabetes, inflammation, and cancer.

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: These enzymes are key targets in the management of type 2 diabetes. mdpi.comnih.govmdpi.com A series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which are structurally similar to the title compound, were evaluated for their inhibitory activity. mdpi.com Notably, the 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan derivative (compound 2h) showed the highest activity against PTP1B (IC50 = 11.9 µM) and also exhibited significant inhibition of α-glucosidase (IC50 = 6.28 µM). mdpi.com Kinetic studies revealed that this compound acts as a mixed-type inhibitor of α-glucosidase. mdpi.comnih.gov These findings suggest that the 2-phenylbenzofuran (B156813) scaffold is a promising starting point for developing dual-target antidiabetic agents. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory pathway. mdpi.combrieflands.com The anti-inflammatory potential of 5-acetyl-2-aryl-6-hydroxybenzo[b]furan derivatives was also investigated. The 4-fluorophenyl (2c) and 3,5-dimethoxyphenyl (2h) substituted derivatives were found to inhibit COX-2 activity, indicating potential anti-inflammatory properties. mdpi.com

While specific inhibitory data for this compound against LSD1, urease, and β-secretase is not prominently available in the reviewed literature, the broad enzymatic inhibition profile of its analogs suggests that this is a fertile area for future investigation.

Table 2: Inhibition of Various Enzymes by 2-Phenyl-1-benzofuran Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analog | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan (2h) | α-Glucosidase | 6.28 | Mixed-type | mdpi.com |

| 5-acetyl-2-(4-fluorophenyl)benzo[b]furan (2c) | α-Glucosidase | 0.11 | - | mdpi.com |

| 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan (2h) | PTP1B | 11.9 | - | mdpi.com |

Cellular Pathway Modulation and Molecular Targets

Beyond direct enzyme inhibition, this compound and its analogs modulate complex cellular signaling pathways, influencing processes such as cell death, inflammation, and antioxidant responses.

While many benzofuran derivatives are studied for their antioxidant properties, some exhibit pro-oxidative effects in cancer cells, leading to apoptosis (programmed cell death). This selective toxicity is a desirable trait for anticancer agents. nih.govresearchgate.net Studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, which share the core benzofuran structure, have shown they can increase reactive oxygen species (ROS) in chronic myelogenous leukemia (K562) cells. nih.govresearchgate.net This ROS accumulation can damage cells and trigger apoptosis. nih.gov Specifically, a related compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, has been identified as a promising agent that induces apoptosis in human leukemia cells. nih.govresearchgate.net The induction of apoptosis was confirmed through Annexin V-FITC and Caspase-Glo 3/7 assays, which detect key markers of the apoptotic process. nih.govresearchgate.net

Inflammation is a complex process regulated by signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov This pathway controls the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), COX-2, and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.combrieflands.comnih.gov

Benzofuran derivatives have demonstrated the ability to interfere with these pathways. For example, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one inhibit the release of the pro-inflammatory cytokine IL-6 in K562 cells. nih.govresearchgate.net Other natural compounds containing benzofuran-like structures have been shown to suppress the production of nitric oxide (NO) and downregulate the expression of iNOS and COX-2 proteins by inhibiting the activation of the NF-κB transcription factor. mdpi.commdpi.com This modulation of inflammatory cascades is a key mechanism behind the observed anti-inflammatory effects of this class of compounds.

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. frontiersin.orgsemanticscholar.org Under conditions of oxidative stress, Nrf2 activates the transcription of protective genes, including heme oxygenase-1 (HO-1). frontiersin.orgnih.gov The Nrf2/HO-1 signaling pathway is a crucial defense mechanism against oxidative damage and inflammation. nih.govcetjournal.itmdpi.com

Natural compounds, including those with phenolic structures similar to benzofurans, are known to activate this pathway. semanticscholar.orgcetjournal.it They can disrupt the interaction between Nrf2 and its inhibitor, Keap1, allowing Nrf2 to move to the nucleus and initiate the expression of antioxidant enzymes. nih.govcetjournal.it This leads to a reduction in ROS levels and protects cells from oxidative stress-mediated damage. While direct studies on this compound's activation of the Nrf2/HO-1 pathway are emerging, the known antioxidant activity of related polyphenolic compounds strongly suggests this as a likely mechanism of action. cetjournal.itarchivesofmedicalscience.comnih.gov Activation of this pathway not only provides antioxidant benefits but also contributes to anti-inflammatory effects, as HO-1 can suppress pro-inflammatory responses. nih.gov

Interaction with Biomolecules and Subcellular Components (e.g., Tubulin)

The benzofuran scaffold is a core component of numerous compounds investigated for their interaction with tubulin, a critical protein for microtubule formation and a key target in cancer therapy. nih.govgoogle.com Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govmdpi.com Research into benzofuran derivatives has revealed their potential as tubulin polymerization inhibitors, often by interacting with the colchicine (B1669291) binding site. nih.govmdpi.comacs.org

A variety of structurally diverse benzofuran derivatives have been synthesized and evaluated for this activity. For instance, a novel series of benzofuran and indole (B1671886) derivatives were designed as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity against liver (HepG2) and breast (MCF7) cancer cell lines. nih.gov Mechanistic studies showed that the most active compounds inhibited tubulin polymerization, disrupted mitotic spindle formation, and induced cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov Docking studies confirmed that these active compounds fit properly within the colchicine binding site of tubulin. nih.gov

Further studies have explored trimethoxyacetophenone-based benzofuran derivatives as analogues of Combretastatin A-4 (CA-A4), a potent natural antimitotic agent. mdpi.com A lead compound from this series, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), demonstrated exceptional potency as a tubulin polymerization inhibitor and as an antiproliferative agent against cancer cells. acs.orgmdpi.com

While the broader class of benzofuran derivatives shows significant activity as tubulin polymerization inhibitors, specific experimental data on the direct interaction of this compound with tubulin is not detailed in the available literature. The existing research focuses on more complex derivatives, suggesting that the basic benzofuran structure serves as a valuable pharmacophore that can be decorated with various substituents to optimize tubulin binding and anticancer efficacy. mdpi.comsci-hub.senih.gov

| Compound | Activity/Target | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-2-ylethylidene aniline (B41778) derivative (6a) | Tubulin Polymerization Inhibition | Showed good inhibition of tubulin polymerization; induced G2/M cell cycle arrest and apoptosis in HepG2 cells. Docking studies indicated binding at the colchicine site. | nih.gov |

| Benzofuran-chalcone hybrid (3o) | Tubulin Polymerization Inhibition | Exhibited increased inhibitory effects against tubulin polymerization with an IC50 value of 1.76 × 10−4 µM. | mdpi.com |

| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) | Tubulin Polymerization Inhibition | A potent inhibitor with an IC50 of 0.8 μM. Showed tenfold stronger antimitotic activity than its lead compound. | acs.orgmdpi.com |

| 3-Amidobenzofuran derivative (6g) | Antiproliferative Activity | Inhibited tubulin polymerization consistent with CA-4 and induced G2/M phase arrest in HeLa cells. Showed potent cytotoxicity against various cancer cell lines (IC50: 3.01-11.09 μM). | nih.gov |

Neuroprotective Mechanisms (e.g., Amyloid-β Fibril Formation Inhibition)

The aggregation of the amyloid-β (Aβ) peptide into extracellular plaques is a central event in the pathology of Alzheimer's disease. nih.govfrontiersin.orgmdpi.com Consequently, inhibiting this fibril formation process is a primary therapeutic strategy. mdpi.com A body of research has identified benzofuran derivatives as potent inhibitors of Aβ fibril formation. nih.govresearchgate.net

The mechanism of inhibition by these compounds appears to be associated with their direct binding to the Aβ peptide. nih.govresearchgate.net This interaction interferes with the peptide's ability to self-assemble into the neurotoxic fibrillar structures. nih.gov Studies using a fibril-formation-specific immunoassay and scintillation proximity binding assays have demonstrated a strong correlation between the ability of benzofuran derivatives to bind to Aβ and their efficacy as inhibitors. nih.gov Further evidence from binding assays and NMR studies suggests that the inhibition mechanism may also involve self-aggregation of the benzofuran compounds themselves. nih.gov Notably, it is proposed that a specific recognition site for benzofurans may exist on the Aβ molecule, which is distinct from the binding sites of other, non-benzofuran inhibitors. nih.gov

Various series of benzofuran derivatives have been developed to optimize this anti-aggregation activity. For example, aminostyrylbenzofuran derivatives have been synthesized and shown to have potent inhibitory effects on Aβ fibril formation, with some compounds exhibiting significantly greater potency (IC50 values as low as 0.07 µM) than the reference compound Curcumin. nih.govresearchgate.net The 2-arylbenzofuran structure is a key feature in many of these active compounds. ijpsonline.com A naturally occurring, closely related compound, 5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran, has been isolated from Morus notabilis, indicating that the specific 5,6-dimethoxy substitution pattern exists in nature within this bioactive class of molecules. researchgate.net

| Compound Series/Derivative | Assay Method | Key Mechanistic Findings | Reference |

|---|---|---|---|

| General Benzofuran Derivatives | Fibril-formation-specific immunoassay; Scintillation proximity binding assay | Inhibition is associated with direct binding to Aβ peptide. A specific recognition site for benzofurans on Aβ is proposed. | nih.govresearchgate.net |

| Aminostyrylbenzofuran derivatives (e.g., 1i, 1q) | Thioflavin T (ThT) assay | Potent inhibitors of Aβ fibril formation, with IC50 values of 0.07 µM and 0.08 µM, respectively. | nih.govresearchgate.net |

| 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran | N/A | Described as a potent beta-amyloid aggregation inhibitor. | researchgate.net |

Adipogenic Effects and Related Transcriptional Regulation (e.g., PPARγ)

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a complex process governed by a cascade of transcription factors. mdpi.com Among these, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is considered a master regulator. mdpi.comnih.gov Activation of PPARγ is essential for the initiation of adipocyte differentiation and the expression of genes involved in lipid storage and glucose metabolism. mdpi.comnih.gov As such, PPARγ is a significant target for drugs aimed at treating metabolic disorders. nih.gov

While direct studies on the adipogenic effects of this compound are limited in the available scientific literature, research on structurally related compounds provides insight into the potential activity of this chemical scaffold. For instance, synthetic analogues of aurones, which can be considered related to the benzofuranone class, have been investigated for their effects on PPARγ. A study on indenone analogues, which share the 5,6-dimethoxy substitution pattern, identified a potent PPARγ activator. nih.govsemanticscholar.org

Specifically, the compound (E)-5,6-dimethoxy-2-(2-(2-(thiophen-2-yl)ethoxy) benzylidene)-2,3-dihydro-1H-inden-1-one demonstrated strong activity against PPARγ with an IC50 value of 0.61 µM. nih.govsemanticscholar.org This finding is significant as it highlights that the 5,6-dimethoxy motif is present in compounds with potent effects on this key adipogenic regulator. Further research is necessary to determine if this compound itself acts as an agonist or antagonist of PPARγ and what its subsequent effects on adipogenesis would be.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-5,6-dimethoxy-2-(2-(2-(thiophen-2-yl)ethoxy) benzylidene)-2,3-dihydro-1H-inden-1-one | PPARγ | 0.61 µM | nih.govsemanticscholar.org |

Structure Activity Relationship Sar Analysis of 5,6 Dimethoxy 2 Phenyl 1 Benzofuran Derivatives

Impact of Substituent Position and Electronic Nature on Biological Efficacy

The placement and electronic properties of substituents on the 5,6-dimethoxy-2-phenyl-1-benzofuran scaffold are critical determinants of biological activity. nih.gov

Benzofuran (B130515) Ring Substitutions:

The position of substituents on the benzofuran ring itself plays a crucial role. For instance, in a series of apoptotic anticancer derivatives, the presence of a methoxy (B1213986) group at the C-6 position of the benzo[b]furan system resulted in the highest activity. mdpi.com Conversely, the absence of a methoxy substituent led to lower activity, underscoring the importance of this group at specific locations. mdpi.com The introduction of halogens like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity. nih.gov The position of the halogen is also a critical factor; for example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring in a 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative demonstrated remarkable and selective cytotoxic activity against leukemia cells. nih.govmdpi.com

Aryl Moiety Substitutions:

Substituents on the aryl moiety (the phenyl ring at position 2) also exert a strong influence on biological efficacy. The introduction of both strong electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can, in some cases, decrease antiproliferative activity. mdpi.com However, specific substitutions can be beneficial. For example, in a series of 2-aroyl-4-phenyl-5-hydroxybenzofurans, a single methoxy group para to the carbonyl moiety on the benzoyl group markedly enhanced antiproliferative effects. nih.gov

The electronic nature of these substituents is a key factor. In a study of benzofuran derivatives as potential uPA inhibitors, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group led to a two-fold increase in potency. nih.gov Similarly, for some antimicrobial benzofuran derivatives, electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of the aryl ring tended to increase potency, while electron-donating groups weakened the activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzofuran derivatives based on available research findings.

| Compound Series | Substituent & Position | Electronic Nature | Impact on Biological Efficacy | Reference |

|---|---|---|---|---|

| Apoptotic anticancer derivatives | Methoxy at C-6 of benzofuran | Electron-donating | Highest activity | mdpi.com |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives | Bromine on methyl at C-3 of benzofuran | Electron-withdrawing | Remarkable and selective cytotoxicity | nih.govmdpi.com |

| 2-Aroyl-4-phenyl-5-hydroxybenzofurans | Methoxy para to carbonyl on benzoyl | Electron-donating | Markedly enhanced antiproliferative effects | nih.gov |

| uPA inhibitors | Fluorine at C-4 of 2-benzofuranyl | Electron-withdrawing | Two-fold increase in potency | nih.gov |

| Antimicrobial benzofuran derivatives | EWG at ortho-position of benzofuran and para-position of aryl ring | Electron-withdrawing | Increased potency | nih.gov |

| Antimicrobial benzofuran derivatives | EDG | Electron-donating | Weakened activity | nih.gov |

Role of Dimethoxy Groups on Activity Modulation

The two methoxy groups at positions 5 and 6 of the benzofuran ring are not merely passive structural elements; they actively modulate the biological properties of the molecule.

The presence of the 5,6-dimethoxy substitution is considered important for enhancing affinity towards certain enzymes. For instance, in some aurone-based acetylcholinesterase (AChE) inhibitors, the 5,6-dimethoxy benzofuranone structure was found to be crucial for greater affinity to the enzyme. nih.gov Research on 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, a promising anticancer agent, highlights the significance of this substitution pattern. mdpi.com This compound demonstrated selective toxicity against leukemic cell lines. mdpi.com

Furthermore, the strategic placement of these methoxy groups can enhance the chemical reactivity of the benzofuran system. Specifically, 4,6-dimethoxy groups have been shown to activate the C7 position for electrophilic substitution reactions. tandfonline.com This increased reactivity can be harnessed for the synthesis of new derivatives with potentially improved biological profiles.

In a study on furan-ring fused chalcones, the substitution pattern of the methoxy groups influenced the synthetic route and the resulting products. iiarjournals.org While not directly on a 2-phenyl-1-benzofuran, this illustrates the broader importance of methoxy group positioning in the synthesis and properties of benzofuran derivatives.

The table below provides a summary of the role of dimethoxy groups in modulating the activity of benzofuran derivatives.

| Compound Series | Dimethoxy Position | Role in Activity Modulation | Reference |

|---|---|---|---|

| Aurone-based AChE inhibitors | 5,6-dimethoxy | Important for greater enzyme affinity | nih.gov |

| Anticancer agent | 5,6-dimethoxy | Contributes to selective toxicity against leukemic cells | mdpi.com |

| Benzofuran derivatives | 4,6-dimethoxy | Activates C7 position for electrophilic substitution | tandfonline.com |

Influence of Phenyl Ring Substitutions on Target Interactions

Substitutions on the phenyl ring at the 2-position of the 5,6-dimethoxy-1-benzofuran core have a profound impact on how these molecules interact with their biological targets.

In the context of acetylcholinesterase (AChE) inhibitors, substitutions on the phenyl ring can either enhance or diminish activity. For instance, introducing a small electron-withdrawing group like a fluorine atom tends to make the compounds more active than their unsubstituted counterparts. nih.gov Conversely, a methyl group on the phenyl ring leads to less active compounds. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring are a key factor in the interaction with the AChE enzyme.

For anticancer applications, the nature of the phenyl ring substituent is also critical. In a series of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives, substitutions on the phenyl ring were part of the modifications explored for their cytotoxic effects. nih.gov The interaction with the biological target can be significantly altered by these changes.

The following table details the influence of phenyl ring substitutions on the biological activity of this compound derivatives.

| Compound Series | Phenyl Ring Substituent | Effect on Target Interaction/Biological Activity | Reference |

|---|---|---|---|

| AChE inhibitors | Fluorine (electron-withdrawing) | More active than unsubstituted counterparts | nih.gov |

| AChE inhibitors | Methyl (electron-donating) | Less active than unsubstituted counterparts | nih.gov |

| Anticancer derivatives | Aryl/heteroarylpiperazine | Modulates cytotoxic activity | nih.gov |

Development of Predictive Models for Biological Activity

To streamline the drug discovery process and better understand the structure-activity relationships of this compound derivatives, researchers have turned to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the development of such models for broader classes of benzofuran derivatives indicates a clear trend in the field. For example, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators. nih.gov This model, with good statistical significance, was able to describe the bioactivity of the synthesized analogs, demonstrating the potential of QSAR to guide the design of new, more potent compounds. nih.gov

The principles of QSAR are based on the idea that the biological activity of a compound is a function of its physicochemical properties and structural features. By analyzing a series of compounds with known activities, a mathematical model can be built to predict the activity of new, untested compounds. This approach can save significant time and resources in the drug development pipeline.

For this compound derivatives, a QSAR model could incorporate descriptors related to:

Electronic properties: Hammett constants, dipole moments, and partial charges of substituents.

Steric properties: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic properties: Partition coefficient (logP).

By correlating these descriptors with biological activity data, a predictive model can be generated. This model can then be used to virtually screen a library of potential derivatives and prioritize those with the highest predicted activity for synthesis and biological testing. The development of such predictive models is a crucial step towards the rational design of novel this compound derivatives with enhanced therapeutic potential.

Metabolism and Biotransformation Studies of 5,6 Dimethoxy 2 Phenyl 1 Benzofuran Preclinical and in Vitro

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism. nih.govwikipedia.org Different CYP isoenzymes exhibit varying substrate specificities. Studies on analogous benzofuran (B130515) compounds have implicated several CYP isoenzymes in their metabolism. For instance, in the metabolism of some NBOMe series compounds, which share structural similarities, CYP2C9 and CYP2C19 have been shown to be involved in O-demethylation, while CYP1A2 and CYP3A4 are implicated in hydroxylation reactions. jwatch.org Given the presence of two methoxy (B1213986) groups on 5,6-Dimethoxy-2-phenyl-1-benzofuran, it is plausible that these or other CYP isoenzymes are involved in its O-demethylation and potential hydroxylation.

Table 3: CYP Isoenzymes Involved in the Metabolism of Analogous Benzofuran Compounds

| CYP Isoenzyme | Metabolic Reaction |

| CYP2C9 | O-Demethylation |

| CYP2C19 | O-Demethylation |

| CYP1A2 | Hydroxylation |

| CYP3A4 | Hydroxylation |

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays, typically using liver microsomes, are essential for predicting the in vivo clearance of a compound. nih.gov These assays measure the rate at which a compound is metabolized by liver enzymes. A compound with high metabolic stability will be cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized and cleared.

For benzofuran derivatives, metabolic stability can vary significantly based on their specific chemical structure. For example, one study on a GAK inhibitor, SGC-GAK-1, found it to be rapidly metabolized in mouse liver microsomes. mdpi.com However, modifications to the structure, such as the introduction of a bromine atom, led to improved metabolic stability. mdpi.com Another study on antituberculosis benzofuran derivatives also highlighted the importance of microsomal metabolic stability in lead optimization. acs.org While specific data for this compound is not available, these findings underscore the importance of its particular substitutions in determining its metabolic fate.

Applications of 5,6 Dimethoxy 2 Phenyl 1 Benzofuran in Chemical Biology and Materials Science Research

Utility as Chemical Probes for Biological Systems

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com This positions compounds like 5,6-Dimethoxy-2-phenyl-1-benzofuran as promising candidates for the development of chemical probes to investigate complex biological systems.

Detailed research findings have shown that the biological activity of benzofuran derivatives can be finely tuned by altering the substituents on the core structure. For instance, the introduction of halogen atoms or other functional groups can significantly enhance cytotoxic properties against cancer cell lines. mdpi.com The 5,6-dimethoxy substitution pattern, in particular, has been featured in compounds designed to interact with specific biological targets.

One of the most notable applications of benzofuran derivatives in this area is as inhibitors of tubulin polymerization, a key target in anticancer therapy. nih.govresearchgate.net Research has identified tubulin as the molecular target for certain cytotoxic benzofuran derivatives. nih.gov A specific derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which contains the 5,6-dimethoxybenzofuran core, has been identified as a promising and selective anticancer agent against leukemia cell lines. mdpi.comnih.gov This compound was found to induce apoptosis (programmed cell death) in cancer cells. nih.gov The activity of such compounds underscores the importance of the 5,6-dimethoxybenzofuran scaffold in designing molecules that can probe and modulate the function of critical cellular components like microtubules. nih.govsci-hub.se

Furthermore, 2-phenylbenzofuran (B156813) derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) fibrils, a pathological hallmark of Alzheimer's disease. google.com The development of probes that can interact with and modulate protein aggregation is a critical area of research for neurodegenerative disorders. google.com Other related structures, such as 5,6-dimethoxybenzofuran-3-one derivatives, have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are also relevant targets in Alzheimer's disease research. nih.gov

Table 1: Applications of Related Benzofuran Derivatives as Biological Probes

| Derivative Class | Biological Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| 5,6-Dimethoxy-benzofuran | Tubulin Polymerization Inhibition | A bromomethyl derivative showed selective toxicity against leukemia cells by inducing apoptosis. | mdpi.comnih.gov |

| 2-Phenyl-benzofuran | Aβ Fibril Aggregation | Derivatives show inhibitory activity on Aβ fibril formation, relevant for Alzheimer's research. | google.com |

| 5,6-Dimethoxy-benzofuran-3-one | Cholinesterase Inhibition | Serves as a scaffold for potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |

| General Benzofurans | Anticancer Activity | The benzofuran scaffold is used to develop agents that induce apoptosis, inhibit angiogenesis, or arrest the cell cycle. | mdpi.comnih.gov |

Potential in Organic Electronic Materials Research

The field of organic electronics leverages π-conjugated molecules to create devices like organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. acs.orgignited.in Benzofuran and its derivatives are recognized as a valuable class of materials for these applications due to their rigid, planar structure and favorable electronic properties. mdpi.comresearchgate.net The extended π-conjugation in molecules like this compound makes them promising candidates for use as building blocks in organic semiconductors.

Research has shown that fused O-heterocyclic rings, including benzofurans, offer very interesting optical and electronic properties. mdpi.com Thiophene and furan-fused π-conjugated molecules are considered highly promising materials in organic electronics because of their stability, high planarity, and excellent charge carrier transport properties. mdpi.com For instance, derivatives of benzothieno[3,2-b]benzofuran (BTBF), a structurally related system, have been investigated for their high carrier mobility and potential in thermoelectric applications. mdpi.com

The luminescent properties of benzofuran derivatives have led to their exploration in OLEDs, particularly as blue-emitting materials. ignited.inmdpi.com The thermal stability and emission characteristics of some benzofuran-based compounds make them promising molecules for OLED applications. ignited.in Furthermore, the synthesis of novel building blocks for organic semiconductors has explicitly targeted methoxy-activated indole (B1671886) and benzofuran structures, indicating the perceived value of these functional groups in tuning electronic properties. chim.it The methoxy (B1213986) groups on the this compound molecule can act as electron-donating groups, which can modulate the HOMO-LUMO energy levels and influence the charge transport characteristics of the material. acs.orgrsc.org

Table 2: Benzofuran Derivatives in Organic Electronics Research

| Derivative/System | Application Area | Noteworthy Property | Reference |

|---|---|---|---|

| Benzofuran Quinazolines | Organic Light-Emitting Diodes (OLEDs) | Exhibit long-range emission in the visible spectrum and good thermal stability. | ignited.in |

| Benzothieno[3,2-b]benzofuran (BTBF) | Thermoelectric Composites | Possesses a unique π-π conjugated structure and high mobility. | mdpi.com |

| Thiophene-Substituted Benzofurans | Field-Effect Transistors (FETs) | Used for the construction of FETs and other photoelectronic devices. | acs.org |

| General Benzofurans | Fluorescent Organic Nanoparticles | Widely used as fluorescent materials in various applications. | thieme-connect.com |

Development as Fluorescent Materials and Dyes

Benzofuran derivatives are a well-established class of fluorescent compounds, often exhibiting strong emission, particularly in the blue region of the visible spectrum. mdpi.comnih.gov The core benzofuran structure acts as a "pure" blue-emitting moiety, and its photophysical properties, such as emission wavelength and fluorescence quantum yield, can be systematically tuned by the introduction of various substituents. mdpi.com The presence of the electron-donating dimethoxy groups and the π-conjugated phenyl group in this compound suggests it has significant potential as a fluorescent material.

Studies have demonstrated a clear relationship between the structure of benzofuran derivatives and their optical properties. mdpi.com For example, the fluorescence quantum yields of some benzofuran derivatives are highly dependent on their substitution pattern, with certain compounds having a carbomethoxy group showing high quantum yields between 41–55%. mdpi.com This highlights that strategic functionalization is key to optimizing performance for applications such as fluorophores in biolabeling or as active components in optical devices. mdpi.com

The utility of benzofurans as fluorescent dyes is also evident in their application as labeling reagents. medchemexpress.com For instance, N-4-(5,6-Dimethoxy-N-phthalimidinyl)phenylmaleimide, a compound incorporating the 5,6-dimethoxybenzofuran structure, has been developed as a fluorescent reagent specifically for labeling thiols. medchemexpress.com This demonstrates a practical application of the fluorescence of this particular scaffold. The inherent fluorescence of the benzofuran core, combined with the ability to modify its properties through substitution, makes this compound and related compounds highly attractive for the design of new dyes and fluorescent probes for a range of scientific applications. nih.govsigmaaldrich.com

Table 3: Fluorescent Properties of Benzofuran Derivatives

| Derivative Type | Observed Property | Potential Application | Reference |

|---|---|---|---|

| Carbomethoxy Benzofurans | Intense blue emitters with high quantum yields (up to 55%). | Fluorophores for biolabeling and trace analysis. | mdpi.com |

| General Benzofuran Core | Acts as a "pure" blue-emitting moiety. | Development of new fluorescent materials and dyes. | mdpi.comnih.gov |

| N-4-(5,6-Dimethoxy-N-phthalimidinyl)phenylmaleimide | Fluorescent reagent. | Precolumn fluorescence derivatization reagent for thiols. | medchemexpress.com |

| 1,3-Diphenylisobenzofuran | A known fluorescent dye. | General fluorescence applications. | sigmaaldrich.com |

Future Perspectives and Emerging Research Directions for 5,6 Dimethoxy 2 Phenyl 1 Benzofuran

Exploration of Novel and Sustainable Synthetic Strategies

The future of synthesizing 5,6-Dimethoxy-2-phenyl-1-benzofuran and its analogs is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Researchers are now focusing on innovative strategies to overcome these limitations.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final product. For instance, a novel one-pot synthesis of 2-arylbenzofurans has been developed using a sequential Sonogashira coupling and cyclization of substituted 2-iodophenols with terminal alkynes, a method that could be adapted for the synthesis of this compound.

Furthermore, there is a growing interest in catalytic systems that are both highly efficient and recyclable. The use of heterogeneous catalysts, such as palladium supported on various materials, is being explored to facilitate the key bond-forming reactions in the synthesis of the benzofuran (B130515) core. These catalysts offer the advantage of easy separation from the reaction mixture, allowing for their reuse and reducing waste.

The principles of green chemistry are also being increasingly integrated into synthetic planning. This includes the use of greener solvents, such as water or ionic liquids, and the development of atom-economical reactions that maximize the incorporation of all starting materials into the final product. Future research will likely focus on combining these strategies to create a truly sustainable synthetic pathway to this compound.

Deeper Mechanistic Elucidation of Biological Actions and Target Identification

While preliminary studies have highlighted the potential of this compound as a bioactive molecule, a comprehensive understanding of its mechanism of action is still evolving. Future research will need to delve deeper into the molecular pathways it modulates and identify its specific biological targets.

Advanced "omics" technologies, such as proteomics and transcriptomics, will be instrumental in this endeavor. By analyzing changes in protein and gene expression in cells treated with the compound, researchers can gain insights into the signaling cascades and cellular processes that are affected. This can help to pinpoint the key proteins or enzymes that directly interact with this compound.

Another critical area of investigation will be the use of chemical proteomics, which employs chemical probes to identify the binding partners of a small molecule within a complex biological system. This can provide direct evidence of target engagement and help to validate the findings from other "omics" studies.

Furthermore, detailed enzymatic assays and binding studies will be necessary to characterize the interaction between this compound and its identified targets. Understanding the kinetics and thermodynamics of this binding will be crucial for explaining its biological effects and for guiding the design of more potent analogs.

Design of Next-Generation Analogues with Enhanced Selectivity and Potency

Building on a deeper understanding of its mechanism of action, the design of next-generation analogs of this compound will focus on improving its pharmacological properties. The goal is to create new compounds with enhanced potency, greater selectivity for their biological target, and improved pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features that are essential for its desired effects. This information can then be used to design new molecules with optimized properties.

Another approach is to use bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule to optimize its binding to the target and improve its metabolic stability.

Advanced Computational Approaches for Structure-Based Research and Design

Computational methods are becoming increasingly powerful tools in drug discovery and development, and they will play a vital role in the future research of this compound. These approaches can provide valuable insights into the structure-function relationships of the compound and can accelerate the design of new and improved analogs.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs to their biological targets. This can help to rationalize the observed SAR data and guide the design of new molecules with improved binding affinity.

Quantum mechanics (QM) calculations can provide a more accurate description of the electronic properties of the molecule and its interactions with the target protein. This can be particularly useful for understanding the nature of the chemical bonds that are formed and for predicting the reactivity of the compound.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its target over time. This can provide insights into the conformational changes that occur upon binding and can help to identify key interactions that are important for stabilizing the complex.

Q & A

Q. What are the common synthetic routes for 5,6-dimethoxy-2-phenyl-1-benzofuran derivatives, and how can their efficiency be optimized?

Methodological Answer: A widely used approach involves Claisen-Schmidt condensation or cyclization of substituted phenols with β-methoxy-γ-ketoesters under acidic conditions. For example, β-methoxyacetophenone intermediates can undergo nucleophilic addition followed by intramolecular cyclization to form the benzofuran core (Scheme 6 in ). Optimization includes solvent selection (e.g., dichloromethane or hexane/ethyl acetate mixtures), temperature control (e.g., room temperature for cyclization), and catalysts like HClO₄ for hydrolysis and decarboxylation steps . Yield improvements are achieved via column chromatography purification and slow evaporation for crystal growth .

Q. What biological activities are associated with benzofuran derivatives, and how are they screened experimentally?

Methodological Answer: Benzofuran derivatives exhibit antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory activities. Screening involves:

- Antimicrobial assays: Broth microdilution methods (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) .

- Enzyme inhibition: Kinetic studies using substrates like 8-5' benzofuran diFA to measure and values (Table 4 in ).

- Fluorescence-based assays: For Fe³⁺ sensing, fluorescence quenching is monitored at excitation/emission wavelengths (e.g., 365/450 nm) .

Q. How are structural modifications at the C-2 and C-3 positions of the benzofuran scaffold performed to enhance bioactivity?

Methodological Answer:

- C-2 substitution: Electrophilic aromatic substitution or Suzuki coupling with aryl halides introduces phenyl or fluorophenyl groups (e.g., 2-(4-fluorophenyl) derivatives) .

- C-3 modification: Sulfoxidation using 3-chloroperoxybenzoic acid converts methylthio to methylsulfinyl groups, improving enzyme affinity (e.g., reduction from 12.4 μM to 8.2 μM) .

Advanced Research Questions

Q. How can enzymatic kinetic data for benzofuran derivatives be analyzed to resolve contradictions in substrate specificity?

Methodological Answer: Contradictions arise from variations in / ratios across enzymes (e.g., wtsFae1A vs. wtsFae1B for 8-5' benzofuran diFA release). Resolve via:

Q. What computational methods are employed to predict the bioactivity and selectivity of benzofuran-based chemosensors?

Methodological Answer:

- DFT calculations: Optimize geometries (B3LYP/6-31G*) to study Fe³⁺ binding energetics in benzofuran-glycinamide derivatives .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .

- Molecular dynamics simulations: Assess stability of benzofuran-enzyme complexes over 100 ns trajectories .

Q. How can oxidative degradation pathways of this compound be modeled in environmental or pharmacological contexts?

Methodological Answer:

- Jet-stirred reactor studies: Monitor dibenzofuran oxidation products (e.g., phenol, CO) at 800–1100 K .

- Kinetic modeling: Use mechanisms validated against literature data (e.g., rate constants for O₂ addition or H-abstraction) .

- LC-MS/MS analysis: Identify hydroxylated metabolites in hepatic microsomal assays .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.